molecular formula C10H7N3O4 B5910291 1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole

1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole

Cat. No. B5910291
M. Wt: 233.18 g/mol
InChI Key: WYSJVHKQAGUTNQ-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation.

Scientific Research Applications

1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole has been used in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species in cells, as a photosensitizer for photodynamic therapy, and as a potential anti-cancer agent. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole is not fully understood, but it is thought to involve the generation of reactive oxygen species and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole has been shown to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the modulation of gene expression. This compound has also been shown to have anti-inflammatory properties and to be neuroprotective in animal models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole in lab experiments is its versatility. This compound can be used as a fluorescent probe, a photosensitizer, or an anti-cancer agent, depending on the specific research application. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research on 1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole. One area of interest is the development of new synthesis methods that can produce this compound more efficiently and with higher purity. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases and other conditions. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of 1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole involves the reaction of 5-nitro-2-furaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate to yield the final compound. This synthesis method has been optimized for high yield and purity and has been widely used in scientific research.

properties

IUPAC Name

(E)-3-(5-nitrofuran-2-yl)-1-pyrazol-1-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-9(12-7-1-6-11-12)4-2-8-3-5-10(17-8)13(15)16/h1-7H/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSJVHKQAGUTNQ-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(5-nitrofuran-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one

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